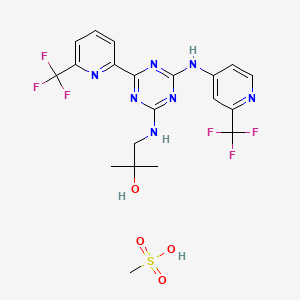

Enasidenib Mesylate

Description

Properties

IUPAC Name |

methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZHZQZYWXEDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F6N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027943 | |

| Record name | Enasidenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1650550-25-6 | |

| Record name | Enasidenib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enasidenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENASIDENIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enasidenib Mesylate: A Deep Dive into the Mechanism of Action for Mutant IDH2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of enasidenib mesylate, a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2). Enasidenib has emerged as a targeted therapy for patients with relapsed or refractory acute myeloid leukemia (AML) harboring an IDH2 mutation. This document provides a comprehensive overview of its biochemical and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Role of Mutant IDH2 in Leukemogenesis

Isocitrate dehydrogenase 2 (IDH2) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In certain hematologic malignancies, particularly AML, somatic point mutations occur in the active site of IDH2, most commonly at arginine 140 (R140) or arginine 172 (R172).[2] These mutations confer a neomorphic (new) enzymatic activity, causing the mutant IDH2 protein to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases such as TET2.[3] This inhibition leads to epigenetic dysregulation, characterized by DNA and histone hypermethylation.[2] The resulting altered gene expression blocks the differentiation of hematopoietic progenitor cells, contributing to the accumulation of immature blasts, a hallmark of AML.[2]

Enasidenib's Core Mechanism: Selective Inhibition of Mutant IDH2

This compound is a potent and selective, allosteric inhibitor of the mutant IDH2 enzyme.[4] It specifically targets the altered conformation of the mutated protein, with significantly lower activity against the wild-type IDH2 enzyme.[5] By binding to the mutant IDH2 protein, enasidenib blocks its neomorphic activity, thereby preventing the conversion of α-KG to 2-HG.[3]

The primary consequence of enasidenib's action is a significant reduction in the intracellular and plasma levels of the oncometabolite 2-HG.[6] This decrease in 2-HG relieves the inhibition of α-KG-dependent dioxygenases, leading to a reversal of the epigenetic blockade.[3] The restoration of normal epigenetic regulation allows for the differentiation of leukemic blasts into mature myeloid cells.[7] Importantly, enasidenib's mechanism is primarily cytodifferentiative rather than cytotoxic.[1]

Signaling Pathway of Mutant IDH2 and Enasidenib's Intervention

Caption: Enasidenib selectively inhibits mutant IDH2, reducing 2-HG and restoring myeloid differentiation.

Quantitative Data Summary

The clinical efficacy of enasidenib has been demonstrated in studies involving patients with relapsed or refractory AML with an IDH2 mutation. Key quantitative findings are summarized in the tables below.

Table 1: Clinical Efficacy of Enasidenib in Relapsed or Refractory AML

| Clinical Endpoint | Value | Citation |

| Overall Response Rate (ORR) | 40.3% | [4] |

| Complete Remission (CR) | 19.3% | [4] |

| Median Overall Survival (OS) | 9.3 months | [4] |

| Median OS in patients with CR | 19.7 months | [1] |

Table 2: Pharmacodynamic Effect of Enasidenib on 2-HG Levels

| Parameter | Value | Citation |

| Median 2-HG Suppression (Overall) | 90.6% | [6] |

| Median 2-HG Suppression (IDH2-R140) | 94.9% | [6] |

| Median 2-HG Suppression (IDH2-R172) | 70.9% | [6] |

Key Experimental Protocols

The mechanism of action of enasidenib has been elucidated through a series of preclinical and clinical experiments. This section provides detailed methodologies for the key assays used.

In vitro Mutant IDH2 Inhibition Assay

This assay is designed to determine the inhibitory activity of enasidenib against the neomorphic activity of mutant IDH2 enzymes.

Objective: To measure the IC50 of enasidenib for the inhibition of 2-HG production by recombinant mutant IDH2.

Materials:

-

Recombinant human mutant IDH2 (e.g., R140Q or R172K) enzyme

-

This compound

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

-

Detection reagent (e.g., a coupled enzyme system that measures NADPH consumption)

-

384-well assay plates

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Prepare a serial dilution of enasidenib in DMSO, and then dilute further in assay buffer.

-

Add a fixed concentration of the mutant IDH2 enzyme to the wells of the 384-well plate.

-

Add the diluted enasidenib or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.

-

Immediately begin kinetic monitoring of NADPH consumption by measuring the change in absorbance at 340 nm or the fluorescence of a coupled reporter system over time (e.g., every minute for 60 minutes).

-

Calculate the rate of reaction for each concentration of enasidenib.

-

Plot the reaction rate as a function of the logarithm of the enasidenib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This method allows for the sensitive and specific quantification of D-2-HG in biological samples such as plasma or cell extracts.

Objective: To measure the concentration of D-2-HG in patient plasma samples before and after treatment with enasidenib.

Materials:

-

Patient plasma samples

-

Internal standard (e.g., 13C-labeled 2-HG)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

-

Reversed-phase C18 HPLC column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 5% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column. A typical gradient might be from 5% to 95% acetonitrile with 0.1% formic acid over 10 minutes.

-

Perform mass spectrometric detection in negative ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for 2-HG and the internal standard should be optimized for the instrument used.

-

-

Data Analysis:

-

Integrate the peak areas for 2-HG and the internal standard.

-

Calculate the ratio of the 2-HG peak area to the internal standard peak area.

-

Determine the concentration of 2-HG in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of 2-HG.

-

Assessment of Myeloid Differentiation by Flow Cytometry

This technique is used to immunophenotypically characterize the differentiation state of myeloid cells from patient bone marrow or peripheral blood samples.

Objective: To quantify the percentage of immature blasts and mature myeloid cells in AML patient samples following enasidenib treatment.

Materials:

-

Patient bone marrow aspirate or peripheral blood mononuclear cells (PBMCs)

-

Fluorochrome-conjugated monoclonal antibodies against myeloid cell surface markers (e.g., CD34, CD117, CD11b, CD15, CD45)

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Red blood cell lysis buffer (if using whole blood)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Isolate mononuclear cells from bone marrow aspirate or peripheral blood by density gradient centrifugation (e.g., using Ficoll-Paque).

-

Wash the cells with FACS buffer.

-

-

Antibody Staining:

-

Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells per 100 µL.

-

Add the pre-titrated antibody cocktail to the cell suspension.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer for analysis.

-

-

Flow Cytometry Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer, collecting a sufficient number of events (e.g., 100,000 to 500,000).

-

Analyze the data using appropriate software (e.g., FlowJo, Kaluza).

-

Gate on the CD45-dim blast population.

-

Within the blast gate, quantify the expression of immaturity markers (e.g., CD34, CD117) and markers of myeloid differentiation (e.g., CD11b, CD15).

-

Compare the immunophenotypic profiles of pre- and post-treatment samples to assess the induction of differentiation.

-

Visualizing Workflows and Relationships

Experimental Workflow for Assessing Enasidenib's Effect

Caption: A typical workflow for evaluating the mechanism of action of enasidenib.

Logical Relationship of Enasidenib's Mechanism

References

- 1. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. bioline.ru [bioline.ru]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

Enasidenib Mesylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enasidenib Mesylate (formerly AG-221), marketed as IDHIFA®, is a first-in-class, oral, selective, and potent small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[][2][3] Its discovery and development represent a significant advancement in the targeted therapy of acute myeloid leukemia (AML) harboring IDH2 mutations. This technical guide provides an in-depth overview of the discovery, a detailed account of its chemical synthesis, a thorough exploration of its mechanism of action, and a summary of key preclinical and clinical data. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Discovery and Development

Enasidenib was discovered through a high-throughput screen for inhibitors of the IDH2R140Q mutant enzyme, the most prevalent IDH2 mutation in AML.[2] The development was driven by the understanding that mutant IDH2 enzymes exhibit neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which are key events in the pathogenesis of IDH2-mutated cancers.[4][5]

The development of Enasidenib was based on the therapeutic hypothesis that inhibiting the mutant IDH2 enzyme would lower 2-HG levels, thereby restoring normal cellular differentiation.[2] Preclinical studies demonstrated that Enasidenib potently and selectively inhibits mutant IDH2, leading to a significant reduction in 2-HG levels, induction of myeloid differentiation, and a survival benefit in animal models of IDH2-mutant AML.[2][6] These promising preclinical results supported the initiation of clinical trials in patients with advanced hematologic malignancies harboring an IDH2 mutation.[2]

Chemical Synthesis of Enasidenib

The synthesis of Enasidenib (AG-221) is a multi-step process. A commonly cited route involves four main stages, starting from commercially available precursors.[][3]

Step 1: Formation of the Aryl-Substituted Triazine-Dione Ring

The synthesis begins with the condensation of methyl 6-(trifluoromethyl)picolinate with biuret. This reaction forms the 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione intermediate.

-

Reactants: Methyl 6-(trifluoromethyl)picolinate, Biuret, Sodium ethoxide

-

Solvent: Ethanol

-

Protocol: Methyl 6-(trifluoromethyl)picolinate is reacted with biuret in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The reaction mixture is typically stirred at an elevated temperature to drive the condensation and cyclization to completion.

Step 2: Chlorination of the Triazine-Dione Ring

The triazine-dione intermediate is then chlorinated to form a dichlorotriazine derivative.

-

Reactants: 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione, Phosphorus oxychloride (POCl3)

-

Protocol: The triazine-dione is treated with a chlorinating agent, such as phosphorus oxychloride, often in the presence of a catalytic amount of a tertiary amine. The reaction is typically performed at reflux to ensure complete conversion to the dichloro derivative.

Step 3: First Nucleophilic Substitution

The first chlorine atom of the dichlorotriazine is displaced by 2-(trifluoromethyl)pyridin-4-amine.

-

Reactants: 2,4-dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine, 2-(trifluoromethyl)pyridin-4-amine

-

Solvent: A suitable aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

-

Protocol: The dichlorotriazine is reacted with 2-(trifluoromethyl)pyridin-4-amine. The reaction is regioselective, with the more reactive chlorine atom being displaced first. The reaction is typically carried out at a controlled temperature to favor the monosubstituted product.

Step 4: Second Nucleophilic Substitution and Final Product Formation

The remaining chlorine atom on the monochlorotriazine intermediate is displaced by 1-amino-2-methylpropan-2-ol to yield Enasidenib.

-

Reactants: 4-chloro-N-(2-(trifluoromethyl)pyridin-4-yl)-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine, 1-amino-2-methylpropan-2-ol

-

Solvent: A polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

-

Protocol: The monochlorotriazine is reacted with 1-amino-2-methylpropan-2-ol at an elevated temperature to complete the synthesis of the Enasidenib free base.

Final Step: Mesylate Salt Formation

To improve its pharmaceutical properties, Enasidenib is converted to its mesylate salt.

-

Reactants: Enasidenib (free base), Methanesulfonic acid

-

Solvent: A suitable organic solvent.

-

Protocol: The Enasidenib free base is dissolved in a suitable solvent and treated with one equivalent of methanesulfonic acid. The resulting this compound salt precipitates and can be isolated by filtration and drying.[7]

Mechanism of Action

Enasidenib is a selective allosteric inhibitor of the mutant IDH2 enzyme.[][8] It specifically targets the R140Q, R172S, and R172K mutant forms of IDH2 with greater potency than the wild-type enzyme.[]

The core of its mechanism lies in the reduction of the oncometabolite 2-hydroxyglutarate (2-HG).[4][9] Mutant IDH2 enzymes convert α-ketoglutarate to 2-HG, which accumulates to high levels in cancer cells.[4] 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET2).[4] This inhibition leads to hypermethylation of DNA and histones, resulting in altered gene expression and a block in the differentiation of hematopoietic progenitor cells.[][4]

By inhibiting the mutant IDH2 enzyme, Enasidenib leads to a significant decrease in 2-HG levels.[9] This reduction in 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring normal epigenetic regulation.[4] The restoration of normal epigenetic processes allows for the differentiation of leukemic blasts into mature myeloid cells.[][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) | Reference |

| IDH2R140Q | 100 | [11] |

| IDH2R172K | 400 | [11] |

| Wild-Type IDH2 | >10,000 | [12] |

| Wild-Type IDH1 | >450 | [12] |

| IDH1R132H | >48,400 | [12] |

Table 2: Pharmacokinetic Properties in Humans (100 mg daily dose)

| Parameter | Value | Reference |

| Absolute Bioavailability | ~57% | [] |

| Tmax (median) | 4 hours | [] |

| Cmax (steady state) | 13.1 mcg/mL | [] |

| Volume of Distribution (Vd) | 55.8 L | [] |

| Plasma Protein Binding | 98.5% | [] |

| Terminal Half-life (t1/2) | 7.9 days | [] |

| Total Body Clearance (CL/F) | 0.70 L/hour | [] |

Table 3: Clinical Efficacy in Relapsed/Refractory AML (Phase 1/2 Study AG221-C-001)

| Endpoint | Value | Reference |

| Overall Response Rate (ORR) | 40.3% | [13] |

| Complete Remission (CR) Rate | 19.3% | [13] |

| Median Duration of CR | 8.2 months | |

| Median Overall Survival (OS) | 9.3 months | [13] |

| Median OS in patients with CR | 19.7 months | [13] |

Experimental Protocols

This section outlines the general methodologies for key experiments used in the evaluation of Enasidenib.

5.1. IDH2 Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the activity of mutant IDH2 enzymes.

-

Protocol:

-

A reaction mixture containing recombinant mutant IDH2 enzyme (e.g., IDH2R140Q), α-ketoglutarate, and NADPH is prepared in a suitable buffer.

-

Varying concentrations of Enasidenib are added to the reaction mixture.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

-

The consumption of NADPH, which is proportional to the enzyme activity, is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of reaction at each inhibitor concentration is calculated and used to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

5.2. Measurement of 2-Hydroxyglutarate (2-HG) Levels

This method is used to quantify the levels of the oncometabolite 2-HG in biological samples (e.g., cell culture media, plasma, tumor tissue).

-

Protocol (LC-MS/MS Method):

-

Sample Preparation: Biological samples are processed to extract metabolites. This may involve protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation to remove the protein pellet.

-

Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC). A reversed-phase or HILIC column is typically used to separate 2-HG from other metabolites.

-

Mass Spectrometry Detection: The separated metabolites are introduced into a mass spectrometer (MS) for detection and quantification. Tandem mass spectrometry (MS/MS) is often used for its high selectivity and sensitivity.

-

Quantification: The concentration of 2-HG in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.

-

5.3. AML Cell Differentiation Assay

This assay assesses the ability of Enasidenib to induce the differentiation of leukemic cells into mature myeloid cells.

-

Protocol:

-

Cell Culture: IDH2-mutant AML cell lines (e.g., TF-1) or primary patient-derived AML cells are cultured in appropriate media.

-

Treatment: The cells are treated with Enasidenib at various concentrations for a specified period (e.g., 7-14 days).

-

Assessment of Differentiation: Differentiation is assessed by monitoring changes in cell morphology and the expression of cell surface markers associated with mature myeloid cells.

-

Morphological Analysis: Cells are stained with Wright-Giemsa and examined under a microscope for changes in nuclear and cytoplasmic morphology indicative of differentiation.

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and analyzed by flow cytometry to quantify the percentage of mature cells.

-

-

Conclusion

This compound is a landmark achievement in the field of targeted cancer therapy, offering a novel treatment paradigm for patients with relapsed or refractory AML harboring IDH2 mutations. Its discovery was a direct result of a deep understanding of the molecular pathogenesis of this disease, specifically the role of the oncometabolite 2-HG. The chemical synthesis of Enasidenib is a well-defined process, culminating in a stable and orally bioavailable drug. Its mechanism of action, centered on the inhibition of mutant IDH2 and the subsequent induction of cellular differentiation, has been extensively validated in preclinical and clinical studies. The quantitative data presented herein underscore its potency, favorable pharmacokinetic profile, and clinical efficacy. This technical guide provides a comprehensive resource for the scientific community, fostering a deeper understanding of Enasidenib and encouraging further research in the field of targeted therapies for hematologic malignancies.

References

- 2. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1/2 Study of Enasidenib (AG-221) in Adults With Advanced Hematologic Malignancies With an Isocitrate Dehydrogenase Isoform 2 (IDH2) Mutation [clinicaltrials.stanford.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Enasidenib Mesylate and its Impact on 2-Hydroxyglutarate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enasidenib mesylate (Idhifa®) is a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) harboring an IDH2 mutation.[3] Mutations in the IDH2 gene confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[4] Elevated 2-HG levels disrupt epigenetic regulation and block hematopoietic cell differentiation, contributing to leukemogenesis.[4][5] Enasidenib selectively targets and inhibits the mutant IDH2 protein, leading to a significant reduction in 2-HG levels, which in turn restores myeloid differentiation and offers a therapeutic benefit to patients.[6][7] This guide provides an in-depth technical overview of the mechanism of action of enasidenib, its quantitative effects on 2-HG levels, the experimental protocols used to assess its activity, and its clinical efficacy.

Core Mechanism of Action: From Mutant IDH2 to Myeloid Differentiation

The isocitrate dehydrogenase 2 (IDH2) enzyme is a critical component of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the mitochondria.[4][8] However, specific mutations in the IDH2 gene, primarily at the R140 and R172 residues, result in a new enzymatic function.[1] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][9]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases (like TET2 family enzymes).[4][5] This inhibition leads to widespread hypermethylation of DNA and histones, which alters gene expression and ultimately blocks the normal differentiation of hematopoietic progenitor cells, a hallmark of AML.[1][9]

Enasidenib is a small-molecule inhibitor that selectively binds to and inhibits the mutant forms of the IDH2 enzyme (R140Q, R172S, and R172K) at concentrations approximately 40-fold lower than those required to inhibit the wild-type enzyme.[6][10] By blocking the mutant IDH2, enasidenib drastically reduces the production of 2-HG.[4][6] The resulting decrease in 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, restoring normal histone and DNA methylation patterns. This, in turn, releases the block on hematopoietic differentiation, allowing leukemic blasts to mature into functional myeloid cells.[8][11]

Quantitative Effect of Enasidenib on 2-HG Levels

Clinical studies have consistently demonstrated that enasidenib treatment leads to a rapid and substantial reduction in plasma 2-HG levels in patients with IDH2-mutated AML. Preclinical studies showed that enasidenib could decrease total serum 2-HG by more than 90%.[1] In a pivotal phase 1/2 clinical trial, the median 2-HG suppression across all patients with relapsed or refractory (R/R) AML was 90.6%.[2] This suppression was observed regardless of the specific IDH2 mutation (R140 or R172), although the median suppression was noted to be higher in patients with the R140 mutation compared to the R172 mutation (94.9% vs. 70.9%, respectively).[2]

Table 1: Summary of 2-HG Suppression in R/R AML Patients Treated with Enasidenib

| Parameter | Value | Reference |

| Patient Population | Relapsed/Refractory AML with IDH2 mutation | [2] |

| Treatment | Enasidenib Monotherapy (100 mg daily) | [9] |

| Median 2-HG Suppression (All Patients) | 90.6% | [2] |

| Median 2-HG Suppression (IDH2-R140) | 94.9% | [2] |

| Median 2-HG Suppression (IDH2-R172) | 70.9% | [2] |

| 2-HG Reduction in Enasidenib vs. Conventional Care | -97% vs -12% (Median Maximal Reduction) | [12] |

It is important to note that while 2-HG suppression is a clear pharmacodynamic effect of enasidenib, the extent of this reduction has not been directly correlated with clinical response.[9][13] Many non-responders also exhibit significant 2-HG suppression, suggesting that while necessary, it may not be the sole determinant of clinical benefit.[13]

Clinical Efficacy of Enasidenib

The approval of enasidenib was based on its demonstrated clinical activity in a phase 1/2 study of patients with R/R AML with an IDH2 mutation.[3] The treatment induced durable hematologic responses, often without evidence of bone marrow aplasia, which is typical of cytotoxic chemotherapy.[1]

Table 2: Clinical Efficacy of Enasidenib in R/R AML (Study AG221-C-001)

| Clinical Endpoint | Value | Reference |

| Patient Population | 199 adults with R/R AML and IDH2 mutation | [3] |

| Overall Response Rate (ORR) | 40.3% | [1][9] |

| Complete Remission (CR) | 19.3% | [1][9] |

| Complete Remission with Partial Hematologic Recovery (CRh) | 4% | [3] |

| Median Duration of CR/CRh | 8.2 months | [3] |

| Median Time to First Response | 1.9 months | [3][9] |

| Median Overall Survival (OS) | 9.3 months | [1] |

| Median OS for Patients Achieving CR | 19.7 months | [1] |

| Transfusion Independence | 34% of previously dependent patients became independent | [3][9] |

Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG)

The gold standard for quantifying 2-HG levels in patient samples (serum or plasma) is Liquid Chromatography-Mass Spectrometry (LC-MS).[14] While some assays measure total 2-HG, more specialized methods can distinguish between the D-2-HG (R-2-HG) oncometabolite and the normally present L-2-HG (S-2-HG) enantiomer.[15]

Detailed Methodology: LC-MS for 2-HG Quantification

-

Sample Collection: Collect peripheral blood in serum separator tubes. Process samples to separate serum and store at -80°C until analysis.

-

Sample Preparation (Protein Precipitation): Thaw serum samples on ice. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C5-2-HG).

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >12,000 g) at 4°C to pellet the precipitated proteins.

-

Supernatant Extraction: Carefully collect the supernatant, which contains the metabolites, and transfer to a new tube.

-

Chromatographic Separation (LC): Inject the supernatant into a liquid chromatography system. Separation is typically achieved using a reverse-phase C18 column with a gradient elution of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This separates 2-HG from other metabolites in the sample.

-

Detection and Quantification (MS): The eluent from the LC column is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in negative ion mode. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both 2-HG and the internal standard (Selected Reaction Monitoring - SRM).

-

Data Analysis: Integrate the elution peaks for both 2-HG and the internal standard. A standard curve is generated using known concentrations of 2-HG, and the concentration in the patient sample is calculated by comparing its peak area ratio (analyte/internal standard) to the standard curve.[14]

Assessment of Myeloid Differentiation

The therapeutic effect of enasidenib is primarily driven by the induction of blast differentiation.[1] This is assessed by analyzing changes in the cellular composition of bone marrow and peripheral blood using multi-color flow cytometry.

Detailed Methodology: Flow Cytometry for Differentiation Assessment

-

Sample Collection: Obtain bone marrow aspirate or peripheral blood samples from patients at baseline and at various time points during treatment.

-

Cell Preparation: Prepare a single-cell suspension. For peripheral blood, this may involve red blood cell lysis.

-

Antibody Staining: Incubate the cells with a panel of fluorescently-labeled monoclonal antibodies that recognize specific cell surface markers (CD markers) to identify various hematopoietic cell populations. A typical panel for AML differentiation assessment would include markers for:

-

Blasts: CD34, CD117, HLA-DR

-

Granulocytic lineage (maturing neutrophils): CD45, CD11b, CD13, CD15, CD16

-

Monocytic lineage: CD14, CD64

-

-

Data Acquisition: Analyze the stained cells on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light, allowing for the quantification of different cell populations based on their marker expression.

-

Data Analysis: Use specialized software to "gate" on specific cell populations based on their light scatter properties and fluorescence. The analysis focuses on the decrease in the percentage of blast cells and a corresponding increase in the percentage of maturing and mature myeloid cells (e.g., neutrophils).[11][13]

Conclusion

This compound represents a significant advancement in targeted therapy for IDH2-mutated AML. Its core mechanism of action is the selective inhibition of the mutant IDH2 enzyme, leading to a profound and consistent reduction in the oncometabolite 2-HG.[4][6] This reduction restores normal epigenetic regulation, overcomes the block in hematopoietic differentiation, and translates into meaningful clinical responses for a significant subset of patients with relapsed or refractory disease.[1][9] While the direct correlation between the magnitude of 2-HG reduction and clinical outcome remains an area of investigation, the measurement of 2-HG serves as a critical pharmacodynamic biomarker for enasidenib activity.[13] The continued study of enasidenib, both as a monotherapy and in combination regimens, is crucial for optimizing treatment strategies for this molecularly defined subset of AML.

References

- 1. ashpublications.org [ashpublications.org]

- 2. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Enasidenib and ivosidenib in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

- 13. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]

- 14. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

Enasidenib Mesylate: A Targeted Approach to IDH2-Mutated Acute Myeloid Leukemia

Enasidenib mesylate (brand name IDHIFA®) is a pioneering, orally administered small-molecule inhibitor that has transformed the treatment landscape for a specific subset of patients with acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth exploration of enasidenib's core mechanism, its selectivity for isocitrate dehydrogenase 2 (IDH2) mutations, and the scientific principles underlying its development and clinical application. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted therapy.

The Role of IDH2 in Normal and Malignant Hematopoiesis

Under normal physiological conditions, the IDH2 enzyme, located in the mitochondria, plays a crucial role in the citric acid cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4] However, in approximately 8% to 19% of AML cases, somatic point mutations occur in the IDH2 gene.[5][6] These mutations, most commonly affecting residues R140 or R172, confer a neomorphic (new) enzymatic function.[1][6] Instead of producing α-KG, the mutant IDH2 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5]

The accumulation of 2-HG to high levels competitively inhibits multiple α-KG-dependent dioxygenases, including TET family enzymes and histone demethylases.[1][5] This inhibition leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation.[3][4] The resulting altered gene expression blocks the normal differentiation of hematopoietic progenitor cells, contributing directly to the pathogenesis of AML.[1][4]

Mechanism of Action: Selective Inhibition of Mutant IDH2

Enasidenib is a selective, allosteric inhibitor that specifically targets the mutant forms of the IDH2 enzyme.[1][3] It binds to the dimer interface of the mutant IDH2 protein, preventing the conformational change necessary for its neomorphic activity.[1][7] This targeted inhibition effectively blocks the conversion of α-KG to 2-HG.[1][4] By significantly reducing the intracellular levels of the oncometabolite 2-HG, enasidenib alleviates the block on α-KG-dependent dioxygenases.[1][8] This, in turn, restores normal histone and DNA methylation patterns, allowing for the differentiation of leukemic myeloblasts into mature myeloid cells.[4][9] This mechanism of inducing cellular differentiation, rather than direct cytotoxicity, is a hallmark of enasidenib's therapeutic effect.[10]

Quantitative Data Presentation

The efficacy, potency, and pharmacokinetic profile of enasidenib have been characterized through extensive preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Potency and Selectivity of Enasidenib

| Target Enzyme | IC₅₀ (μmol/L) | Description |

| IDH2-R140Q/WT heterodimer | 0.03 | Potent inhibition of the R140Q mutant enzyme.[1] |

| IDH2-R172K/WT heterodimer | 0.01 | High potency against the R172K mutant enzyme.[1] |

| IDH2-R140Q homodimer | 0.10 (at 16h) | Time-dependent inhibition of the R140Q homodimer.[1] |

| Wild-Type IDH2 | >40-fold higher than mutant | Demonstrates high selectivity for mutant forms over the wild-type enzyme.[9] |

Table 2: Clinical Efficacy of Enasidenib in Relapsed/Refractory AML (Phase I/II AG221-C-001 Trial)

| Efficacy Endpoint | Value | Notes |

| Overall Response Rate (ORR) | 40.3% | Includes CR, CRi, CRp, PR, and morphologic leukemia-free state.[11] |

| Complete Remission (CR) | 19.3% - 19.6% | [11][12] |

| CR + CR with partial hematologic recovery (CRh) | 23% | [13] |

| Median Overall Survival (OS) | 9.3 months | In all patients with relapsed/refractory AML.[1] |

| Median OS in patients achieving CR | 19.7 months | Demonstrates durable responses in complete responders.[10] |

| Median Time to First Response | 1.9 months | [12] |

| Median Duration of Response | 5.8 months | [10] |

| Median 2-HG Suppression | 90.6% | Higher suppression observed in patients with IDH2-R140 mutations (94.9%) compared to IDH2-R172 (70.9%).[1] |

Table 3: Pharmacokinetic Properties of Enasidenib (100 mg daily dose)

| Parameter | Value | Description |

| Median Time to Cₘₐₓ (Tₘₐₓ) | 4 hours | [11][14] |

| Terminal Half-life (t₁/₂) | 137 hours (approx. 7.9 days) | Supports convenient once-daily dosing.[4][11] |

| Absolute Bioavailability | ~57% | Following a single 100 mg oral dose.[11][14] |

| Plasma Protein Binding | 98.5% | [11] |

| Mean Volume of Distribution (Vd) | 55.8 L | [4] |

| Time to Steady State | ~29 days | [4][11] |

| Metabolism | Extensive | Metabolized by multiple CYP and UGT enzymes.[11][14] |

| Elimination | 89% in feces, 11% in urine | [4] |

Experimental Protocols

The development of enasidenib relied on a suite of robust assays to characterize its activity from the biochemical to the clinical level.

Biochemical Assay for IDH2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of enasidenib against recombinant mutant IDH2 enzymes.

Methodology:

-

Principle: A fluorimetry-based assay is used to measure the NADPH-dependent reduction of α-KG to 2-HG by the mutant IDH2 enzyme. The consumption of NADPH is monitored as a decrease in fluorescence.

-

Reagents: Recombinant human IDH2-R140Q or IDH2-R172K enzyme, α-KG, NADPH, assay buffer.

-

Procedure:

-

The mutant IDH2 enzyme is pre-incubated with serial dilutions of enasidenib in an assay plate.

-

The enzymatic reaction is initiated by adding a solution containing α-KG and NADPH.

-

The plate is incubated at room temperature, and the fluorescence of NADPH (Excitation ~340 nm, Emission ~460 nm) is measured kinetically over time.

-

The rate of NADPH consumption is calculated for each enasidenib concentration.

-

IC₅₀ values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cell-Based Assay for 2-HG Reduction

Objective: To measure the ability of enasidenib to reduce intracellular 2-HG levels in an IDH2-mutant AML cell line.

Methodology:

-

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of 2-HG in cell lysates after treatment with the inhibitor.

-

Cell Line: A human AML cell line endogenously expressing an IDH2 mutation (e.g., TF-1 with IDH2-R140Q).

-

Procedure:

-

Cells are seeded in culture plates and treated with various concentrations of enasidenib for a specified period (e.g., 48-72 hours).

-

After treatment, cells are harvested and lysed.

-

Cell lysates are subjected to metabolite extraction, typically using a methanol/acetonitrile/water solution.

-

The extracted metabolites are analyzed by LC-MS to separate and quantify 2-HG.

-

The reduction in 2-HG levels is calculated relative to vehicle-treated control cells to determine the potency of enasidenib in a cellular context.

-

Clinical Trial Protocol Synopsis (Phase I/II AG221-C-001)

Objective: To assess the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity of enasidenib in patients with IDH2-mutated advanced myeloid malignancies.[10]

Methodology:

-

Study Design: An open-label, multicenter, dose-escalation and expansion study (NCT01915498).[10][13]

-

Patient Population: Adult patients with relapsed or refractory AML with a confirmed IDH2 mutation.[12][13]

-

Dose Escalation Phase: Patients received enasidenib at escalating daily or twice-daily doses to determine the MTD and the recommended Phase 2 dose (RP2D).[12] Doses ranged from 50 mg to 650 mg daily.[12]

-

Dose Expansion Phase: An expanded cohort of patients was treated at the RP2D, which was established as 100 mg once daily, to further evaluate safety and efficacy.[12]

-

Primary Endpoints: MTD, safety, and tolerability.

-

Secondary Endpoints: Overall response rate (ORR), duration of response, overall survival (OS), and pharmacodynamic assessment of 2-HG levels in plasma.[12]

-

Assessments: Safety was monitored through adverse event reporting. Efficacy was assessed by bone marrow biopsies and blood counts.[15] PK and PD samples were collected serially to measure drug and 2-HG concentrations.[16]

Mechanisms of Resistance to Enasidenib

Despite the clinical success of enasidenib, both primary and acquired resistance can occur, limiting its long-term efficacy in some patients.

Primary Resistance:

-

Co-occurring Mutations: The presence of concurrent mutations in other signaling pathways, particularly the RAS pathway (e.g., NRAS, KRAS, PTPN11), is associated with a lower response rate to enasidenib monotherapy.[1][17] These mutations can provide alternative growth and survival signals that are independent of the IDH2 pathway.

Acquired Resistance:

-

Secondary IDH2 Mutations: Patients who initially respond to enasidenib can develop secondary mutations in the IDH2 gene at the drug-binding site.[17] Mutations such as Q316E and I319M occur at the dimer interface where enasidenib binds, leading to steric hindrance or diminished hydrogen bonding, which blocks the drug's interaction with the enzyme.[7][17] These mutations can occur in trans (on the opposite allele from the primary R140Q mutation), restoring 2-HG production despite continued treatment.[7]

-

Isoform Switching: Another mechanism of acquired resistance involves the emergence of a mutation in the IDH1 gene.[17] This leads to the production of 2-HG via a different enzyme, rendering the IDH2-specific inhibitor enasidenib ineffective.[17]

-

Clonal Evolution: The selective pressure of enasidenib therapy can lead to the outgrowth of pre-existing subclones that do not harbor the IDH2 mutation or that have other resistance-conferring mutations.[18]

Conclusion

This compound represents a landmark achievement in precision medicine for AML. Its high selectivity for mutant IDH2 enzymes allows it to effectively target a key driver of leukemogenesis while sparing the wild-type enzyme, thereby restoring normal myeloid differentiation with a manageable safety profile.[1][3] The quantitative data from preclinical and clinical studies underscore its potency and clinical benefit in a heavily pretreated patient population.[1][19] However, the emergence of resistance through mechanisms such as co-occurring mutations and secondary alterations in the IDH pathway highlights the complexity of AML biology and points toward the need for rational combination therapies to overcome these challenges and improve long-term outcomes for patients.[17] Continued research into these resistance pathways is crucial for the development of next-generation inhibitors and therapeutic strategies.

References

- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enasidenib for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FDA granted regular approval to enasidenib for the treatment of relapsed or refractory AML | FDA [fda.gov]

- 14. FDA Approves IDHIFA [accp1.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Pharmacokinetic/Pharmacodynamic Evaluation of Ivosidenib or Enasidenib Combined With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed IDH1/2‐Mutant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. ashpublications.org [ashpublications.org]

A Technical Guide to the Preclinical Development of Enasidenib Mesylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enasidenib Mesylate (formerly AG-221) is a first-in-class, oral, selective, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] It is approved for the treatment of relapsed or refractory (R/R) acute myeloid leukemia (AML) in patients with an IDH2 mutation.[1][3] Somatic gain-of-function mutations in the IDH2 gene are found in approximately 12% of AML patients and lead to the production of an oncometabolite, (R)-2-hydroxyglutarate (2-HG), which plays a crucial role in leukemogenesis.[2][4][5] This technical guide provides an in-depth overview of the core preclinical data and methodologies that characterized the development of enasidenib, from initial discovery to its validation in in vivo models.

Mechanism of Action

In normal physiology, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) as part of the citric acid cycle.[6][7] However, specific mutations in the IDH2 gene (most commonly at arginine residues R140 and R172) confer a neomorphic enzymatic activity.[1][6] This mutant enzyme gains the ability to reduce α-KG to the oncometabolite 2-HG.[8][9]

The accumulation of 2-HG competitively inhibits multiple α-KG-dependent dioxygenases, including the TET family of DNA demethylases and histone demethylases.[1][2] This inhibition leads to widespread DNA and histone hypermethylation, resulting in an epigenetic landscape that blocks the normal differentiation of hematopoietic progenitor cells, thereby promoting leukemogenesis.[1][5][8]

Enasidenib is a slow, tight-binding, allosteric inhibitor that selectively targets the mutant forms of the IDH2 enzyme.[1][7] By binding to the enzyme, enasidenib prevents the conformational change required for catalysis, thus blocking the conversion of α-KG to 2-HG.[1][7] The subsequent reduction in intracellular 2-HG levels alleviates the differentiation block, allowing leukemic blasts to mature into functional myeloid cells.[1][5]

In Vitro Preclinical Assessment

In vitro studies were fundamental to establishing the potency, selectivity, and cellular effects of enasidenib. These experiments confirmed its ability to inhibit 2-HG production and induce differentiation in relevant cell models.

Data Presentation: In Vitro Potency

The inhibitory activity of enasidenib was quantified against various forms of the mutant IDH2 enzyme.

| Target Enzyme | IC50 (µM) | Citation |

| IDH2-R140Q/WT heterodimer | 0.01 | [1] |

| IDH2-R172K/WT heterodimer | 0.03 | [1] |

| IDH2-R140Q homodimer | 0.10 | [1] |

Note: IC50 values represent the concentration of enasidenib required to inhibit 50% of the enzyme's activity.

Experimental Protocols

1. Enzyme Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of enasidenib against recombinant mutant IDH2 enzymes.

-

Methodology:

-

Recombinant human mutant IDH2 protein (e.g., R140Q, R172K) is purified.

-

The enzyme is incubated in a reaction buffer containing the substrate α-KG and the cofactor NADPH.

-

Varying concentrations of enasidenib are added to the reaction wells.

-

The reaction is initiated and the rate of NADPH consumption is monitored over time by measuring the decrease in absorbance at 340 nm.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Cell-Based 2-HG Inhibition Assay:

-

Objective: To measure the ability of enasidenib to reduce intracellular 2-HG levels in cells expressing mutant IDH2.

-

Methodology:

-

An appropriate cell line, such as the TF-1 erythroleukemia cell line engineered to express mutant IDH2, is cultured.[1]

-

Cells are treated with a dose range of enasidenib or vehicle control for a specified period (e.g., 48-72 hours).

-

Following treatment, cells are harvested and intracellular metabolites are extracted.

-

The concentration of 2-HG in the cell lysates is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). Preclinical studies showed enasidenib was effective at inhibiting 2-HG production in TF-1 cells.[1]

-

Results are expressed as a percentage of 2-HG reduction compared to vehicle-treated cells.

-

3. Cellular Differentiation Assay:

-

Objective: To assess the ability of enasidenib to induce myeloid differentiation in leukemic cells.

-

Methodology:

-

Primary AML blasts from patients with IDH2 mutations or IDH2-mutant cell lines are cultured.[1]

-

Cells are treated with enasidenib or vehicle control for an extended period (e.g., 7-14 days).

-

Cellular differentiation is assessed via two primary methods:

-

Morphological Analysis: Cytospin preparations of cells are stained (e.g., with Wright-Giemsa) and examined microscopically for features of mature myeloid cells.

-

Flow Cytometry: Cells are stained with fluorescently-labeled antibodies against myeloid differentiation surface markers, such as CD11b, CD14, and CD15, and analyzed.[1] An increase in the percentage of cells expressing these markers indicates differentiation.

-

-

In Vivo Preclinical Assessment

Following in vitro validation, enasidenib was evaluated in animal models to establish its in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) properties.

Data Presentation: In Vivo Efficacy & PK/PD

Patient-derived xenograft (PDX) models were critical for evaluating the anti-leukemic activity of enasidenib.

Table 1: In Vivo Efficacy in an Aggressive AML Xenograft Model

| Treatment Group | Dosing | Outcome | Citation |

| Vehicle Control | Daily Oral Gavage | - | [1] |

| Enasidenib | 5, 15, or 45 mg/kg Daily | Dose-dependent, statistically superior survival advantage compared to control. | [1] |

| Cytarabine | 2 mg/kg Daily (5 days) | - | [1] |

Table 2: Key Preclinical Pharmacokinetic & Pharmacodynamic Parameters

| Parameter | Value/Observation | Model/System | Citation |

| Pharmacodynamics | |||

| 2-HG Reduction (in vivo) | >90% reduction in serum. | Preclinical Models | [5][10] |

| 2-HG Reduction (tissues) | Dramatically reduced to near-normal levels in blood, bone marrow, and spleen. | Xenograft Models | [1] |

| Myeloid Differentiation | Increased expression of CD11b, CD14, CD15, and CD24 on AML cells. | Xenograft Models | [1] |

| Pharmacokinetics | |||

| Half-life (t½) | >40 hours (preliminary) | Human Phase 1 | |

| Bioavailability (F) | ~57% (oral) | Human Phase 1 | [11] |

| Protein Binding | 98.5% | Human Phase 1 | [11] |

Note: While some PK data is from early human trials, it reflects the parameters optimized for during preclinical development.

Experimental Protocols

1. AML Xenograft Efficacy Study:

-

Objective: To determine the anti-tumor efficacy and survival benefit of enasidenib in an in vivo setting.

-

Methodology:

-

Model Generation: Immunodeficient mice (e.g., NOD/SCID gamma - NSG) are sublethally irradiated and subsequently engrafted via intravenous or intra-femoral injection with primary human AML cells harboring an IDH2 mutation.[2]

-

Engraftment Confirmation: Engraftment is monitored by periodic peripheral blood sampling and flow cytometry analysis for the presence of human CD45+ leukemic cells.

-

Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in blood), mice are randomized into treatment arms: vehicle control and enasidenib at various doses (e.g., 5, 15, 45 mg/kg).[1]

-

Dosing: The drug is administered orally once or twice daily for a defined period.

-

Endpoints: Key endpoints include overall survival, measurement of tumor burden (percentage of human CD45+ cells in bone marrow, spleen, and peripheral blood at study termination), and body weight/general health monitoring.[1]

-

2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

-

Objective: To correlate drug exposure with biological effect.

-

Methodology:

-

PK Analysis: In parallel studies, a single dose of enasidenib is administered to mice. Serial blood samples are collected at multiple time points post-dose. Plasma concentrations of enasidenib are measured by LC-MS to determine key PK parameters like Cmax, Tmax, AUC, and half-life.[12]

-

PD Analysis: In efficacy studies, satellite groups of animals are used for PD analysis. At specific time points after initiating treatment, blood and bone marrow samples are collected.

-

2-HG Measurement: Plasma and intracellular 2-HG levels are quantified by LC-MS to confirm target engagement and inhibition.[12]

-

Biomarker Analysis: Bone marrow cells are analyzed by flow cytometry to assess the induction of myeloid differentiation markers, confirming the drug's mechanism of action in vivo.[1]

-

Mechanisms of Resistance

Understanding potential resistance is crucial in preclinical development. For enasidenib, both primary (lack of initial response) and acquired (relapse after response) resistance mechanisms have been investigated.

-

Primary Resistance: Co-occurring mutations in receptor tyrosine kinase (RTK) signaling pathways, such as NRAS, KRAS, and PTPN11, are associated with a poorer initial response to enasidenib monotherapy.[1][13]

-

Acquired Resistance: Relapse on therapy can be driven by the emergence of secondary mutations in the IDH2 gene itself (e.g., at Q316E or I319M), which can interfere with enasidenib binding.[13] Another mechanism involves "isoform switching," where an IDH1 mutation emerges, providing an alternative pathway for 2-HG production.[14]

Conclusion

The preclinical development of this compound provides a successful example of targeted drug discovery. A thorough understanding of the underlying disease biology—the role of mutant IDH2 and the oncometabolite 2-HG—paved the way for a rational drug design campaign. Rigorous in vitro and in vivo preclinical studies effectively demonstrated that enasidenib potently and selectively inhibits mutant IDH2, reduces 2-HG levels, and, most importantly, reverses the block in cellular differentiation.[1][2] This comprehensive body of evidence established a strong scientific rationale and supported the successful clinical investigation and eventual approval of enasidenib as a transformative therapy for patients with IDH2-mutant AML.[1]

References

- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Enasidenib: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic/Pharmacodynamic Evaluation of Ivosidenib or Enasidenib Combined With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed IDH1/2‐Mutant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Enasidenib Mesylate: A Technical Guide to its Biochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enasidenib mesylate (Idhifa®), an oral, first-in-class, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2), represents a significant advancement in the targeted therapy of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the core biochemical properties of this compound, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize this targeted agent. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies and the development of novel therapeutics for hematologic malignancies.

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in approximately 8-19% of patients with acute myeloid leukemia (AML).[1] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in myeloid differentiation, which are key events in leukemogenesis.[2][3]

Enasidenib (formerly AG-221) is a potent and selective, orally available inhibitor of the mutant IDH2 enzyme.[4] It is specifically indicated for the treatment of adult patients with relapsed or refractory AML with an IDH2 mutation.[5] By inhibiting the production of 2-HG, enasidenib restores normal myeloid differentiation and offers a targeted therapeutic approach for this subset of AML patients.[2][5]

Mechanism of Action

Enasidenib is an allosteric inhibitor that binds to the dimer interface of the mutant IDH2 enzyme.[6] This binding stabilizes the enzyme in an open conformation, preventing the conformational change required for its neomorphic catalytic activity.[6] This selective inhibition of mutant IDH2 leads to a significant reduction in the levels of the oncometabolite 2-HG.[2] The decrease in 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring histone and DNA methylation patterns and promoting the differentiation of leukemic blasts into mature myeloid cells.[2][3]

Signaling Pathway

The signaling pathway affected by mutant IDH2 and the mechanism of action of Enasidenib are depicted in the following diagram.

Caption: Mechanism of Enasidenib in mutant IDH2 AML.

Biochemical and Pharmacokinetic Properties

The key biochemical and pharmacokinetic parameters of this compound are summarized in the tables below.

In Vitro Inhibitory Activity

| Target | IC₅₀ (nM) | Cell Line | Reference |

| Mutant IDH2 R140Q | 100 | - | [5] |

| Mutant IDH2 R172K | 400 | - | [5] |

Pharmacokinetic Parameters in Humans (100 mg daily dose)

| Parameter | Value | Unit | Reference |

| Absorption | |||

| Bioavailability | ~57 | % | [7][8] |

| Tₘₐₓ (Time to Peak Concentration) | 4 | hours | [7][8] |

| Distribution | |||

| Volume of Distribution (Vd) | 55.8 | L | [7][8] |

| Plasma Protein Binding | 98.5 | % | [7][8] |

| Metabolism | |||

| Primary Metabolite | AGI-16903 (N-dealkylated) | - | [7][8] |

| Metabolizing Enzymes | CYPs (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), UGTs | - | [7][8] |

| Elimination | |||

| Terminal Half-life (t₁/₂) | 7.9 | days | [7] |

| Total Body Clearance (CL/F) | 0.70 | L/hour | [7] |

| Route of Elimination | 89% Feces, 11% Urine | - | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical properties of this compound.

IDH2 Enzyme Inhibition Assay (Fluorimetric)

This protocol is adapted from commercially available assay kits and published research.[5][9]

Objective: To determine the in vitro inhibitory activity of Enasidenib against mutant IDH2 enzymes.

Materials:

-

Recombinant human IDH2 R140Q or R172K enzyme

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT, 0.05% BSA)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Diaphorase

-

Resazurin

-

384-well black plates

-

Plate reader with fluorescence detection (Ex/Em = 530-560/590 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of Enasidenib in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant mutant IDH2 enzyme in assay buffer to the working concentration (e.g., 0.5-1.0 µg/mL).

-

Prepare a solution of NADPH in assay buffer (e.g., 30 µM).

-

Prepare a solution of α-KG in assay buffer (e.g., 10 mM).

-

-

Assay Reaction:

-

In a 384-well plate, add 5 µL of the diluted Enasidenib or DMSO (vehicle control).

-

Add 20 µL of the enzyme/NADPH mixture to each well.

-

Incubate at room temperature for 15-60 minutes.

-

Initiate the reaction by adding 5 µL of the α-KG solution.

-

Incubate the reaction at room temperature for 60-120 minutes, protected from light.

-

-

Detection:

-

Prepare the detection reagent by mixing diaphorase and resazurin in assay buffer.

-

Add 15 µL of the detection reagent to each well to stop the reaction.

-

Incubate for 10-20 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader.

-

The decrease in fluorescence is proportional to the amount of NADPH consumed.

-

Calculate the percent inhibition for each Enasidenib concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

References

- 1. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Enasidenib plus venetoclax in patients with IDH2-mutated relapsed or refractory acute myeloid leukaemia or myelodysplastic syndrome (ENAVEN-AML): a multicentre, single-arm, phase 1b/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Registered report: The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate | eLife [elifesciences.org]

- 7. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Enasidenib Mesylate: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib mesylate, an oral small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), represents a significant advancement in the targeted therapy of relapsed or refractory acute myeloid leukemia (AML). Its efficacy is intrinsically linked to its ability to penetrate cancer cells and reach its mitochondrial target. This technical guide provides an in-depth overview of the cellular uptake and distribution of Enasidenib, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating key pathways to support further research and drug development.

Quantitative Data on Enasidenib Cellular Transport and Distribution

While specific intracellular concentration measurements for Enasidenib in cancer cells are not extensively published, its interaction with various drug transporters has been characterized. The following tables summarize key quantitative parameters related to Enasidenib's pharmacokinetics and its inhibitory potential against clinically relevant transporters.

Table 1: Pharmacokinetic Properties of Enasidenib

| Parameter | Value | Reference |

| Human Plasma Protein Binding | 98.5% | |

| Mean Volume of Distribution (Vd) | 55.8 L | |

| Terminal Half-life | 137 hours |

Table 2: In Vitro Inhibitory Activity of Enasidenib against Drug Transporters

| Transporter | IC50 (μM) | Note | Reference |

| P-glycoprotein (P-gp/ABCB1) | Inhibition confirmed | Specific IC50 not detailed in the search results. | [1] |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Inhibition confirmed | Specific IC50 not detailed in the search results. | [1] |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Inhibition confirmed | Specific IC50 not detailed in the search results. | [1] |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Inhibition confirmed | Specific IC50 not detailed in the search results. | [1] |

Cellular Uptake and Efflux Mechanisms

The cellular accumulation of Enasidenib is a dynamic process governed by both passive diffusion and active transport mediated by influx and efflux transporters.

Influx Transporters

-

Organic Anion Transporting Polypeptides (OATPs): In vitro studies have demonstrated that Enasidenib inhibits OATP1B1 and OATP1B3, suggesting it may also be a substrate for these transporters.[1] These transporters are primarily expressed in the liver and are responsible for the uptake of a wide range of endogenous compounds and xenobiotics. Their role in Enasidenib uptake into leukemia cells warrants further investigation.

Efflux Transporters

-

ATP-Binding Cassette (ABC) Transporters: Enasidenib has been shown to inhibit several key ABC transporters, including P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and multidrug resistance-associated protein 1 (MRP1/ABCC1).[1][2] This inhibition suggests that Enasidenib itself may be a substrate for these efflux pumps, which could limit its intracellular accumulation and contribute to drug resistance.

The interplay between these influx and efflux transporters likely dictates the net intracellular concentration of Enasidenib.

Experimental Protocols

Detailed, standardized protocols for quantifying Enasidenib's cellular uptake and distribution are crucial for reproducible research. The following sections outline established methodologies that can be adapted for this purpose.

In Vitro Transporter Assays

These assays are essential for determining whether Enasidenib is a substrate or inhibitor of specific transporters.

This protocol determines if Enasidenib is transported by OATP1B1 or OATP1B3.

-

Cell Culture: Utilize HEK293 or CHO cells stably transfected to overexpress human OATP1B1 or OATP1B3. Maintain a parallel culture of mock-transfected cells as a negative control.

-

Cell Seeding: Seed cells in 24-well plates and grow to confluence.

-

Uptake Experiment:

-

Wash cells with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Incubate cells with varying concentrations of Enasidenib in HBSS for a defined period (e.g., 2-5 minutes) at 37°C.

-

To confirm transporter-specific uptake, include a condition with a known OATP1B1/3 inhibitor (e.g., rifampicin).

-

-

Cell Lysis: Terminate the uptake by rapidly washing the cells with ice-cold HBSS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Determine the intracellular concentration of Enasidenib in the cell lysate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the net transporter-mediated uptake by subtracting the uptake in mock-transfected cells from that in transporter-expressing cells.

This protocol assesses the potential of Enasidenib to inhibit the function of major efflux transporters.

-

Cell Culture: Use cell lines overexpressing the transporter of interest, such as MDCKII-MDR1 (for P-gp) or MDCKII-BCRP.

-

Cell Seeding: Seed cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

Add a known fluorescent or radiolabeled substrate of the transporter (e.g., digoxin for P-gp, prazosin for BCRP) to the basolateral compartment.

-

In the apical compartment, add buffer with or without varying concentrations of Enasidenib.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

-

Sample Collection and Quantification: At specified time points, collect samples from the apical and basolateral compartments. Quantify the amount of the substrate that has been transported.

-

Data Analysis: Calculate the efflux ratio (Papp B-A / Papp A-B). A decrease in the efflux ratio in the presence of Enasidenib indicates inhibition. Determine the IC50 value.

Quantification of Intracellular Enasidenib by LC-MS/MS

Accurate quantification of intracellular drug concentration is paramount.

-

Sample Preparation:

-

Culture cancer cells (e.g., AML cell lines) and treat with Enasidenib for a specified duration.

-

Harvest cells and wash thoroughly with ice-cold PBS to remove extracellular drug.

-

Count the cells to normalize the drug concentration.

-

Lyse the cells using a suitable method (e.g., sonication or a lysis buffer).

-

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the cell lysate to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant containing Enasidenib and the internal standard by a validated LC-MS/MS method.

-

Data Analysis: Construct a standard curve to determine the concentration of Enasidenib in the cell lysate. Normalize the concentration to the cell number to obtain the intracellular concentration.

Subcellular Distribution Analysis

Determining the subcellular localization of Enasidenib is key to understanding its access to the mitochondrial target.

-

Cell Culture and Treatment: Treat cancer cells with Enasidenib.

-

Subcellular Fractionation:

-

Harvest and wash the cells.

-

Perform differential centrifugation to separate the cellular components into cytosolic, mitochondrial, and nuclear fractions. Commercial kits are available for this purpose.

-

-

Quantification: Quantify the amount of Enasidenib in each fraction using LC-MS/MS as described above.

-

Data Analysis: Determine the relative distribution of Enasidenib in different subcellular compartments.